molecular formula C17H20F5NO3 B5032904 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate

Cat. No.: B5032904
M. Wt: 381.34 g/mol
InChI Key: AQNITEVSDZOISO-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate typically involves multiple steps. One common method includes the reaction of 4,4,5,5,5-pentafluoropentanol with a suitable carboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters. These products can be further utilized in different applications, depending on their chemical properties .

Scientific Research Applications

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,5-Pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate is unique due to its combination of a pentafluoropentyl group and a phenylethylamino group, which imparts specific chemical and biological properties. This uniqueness makes it particularly valuable in applications requiring high specificity and stability .

Properties

IUPAC Name

4,4,5,5,5-pentafluoropentyl 4-oxo-4-(2-phenylethylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F5NO3/c18-16(19,17(20,21)22)10-4-12-26-15(25)8-7-14(24)23-11-9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNITEVSDZOISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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